4-(11-cyclopropyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)benzonitrile is a complex organic compound characterized by its unique tricyclic structure and various functional groups. This compound has garnered attention for its potential therapeutic applications, particularly as an inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), which is implicated in various cardiovascular diseases and neurodegenerative conditions .
The synthesis of 4-(11-cyclopropyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)benzonitrile typically involves multi-step organic reactions that may include cyclization processes, functional group modifications, and the introduction of the cyclopropyl moiety.
The synthetic route often employs techniques such as:
These methods are crucial for achieving high yields and purity of the final compound .
The molecular formula for this compound is . It features a complex tricyclic framework that includes:
The structural analysis can be supported by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the synthesized compound .
The compound can undergo various chemical reactions typical of organic compounds with multiple functional groups:
These reactions can be utilized to modify the compound further for enhanced activity or selectivity against specific biological targets. The reactivity is influenced by the electronic properties imparted by the attached functional groups .
The mechanism of action for 4-(11-cyclopropyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)benzonitrile primarily involves inhibition of Lp-PLA2 activity. This enzyme plays a role in inflammatory processes associated with atherosclerosis and other cardiovascular diseases.
Studies indicate that inhibiting Lp-PLA2 can lead to reduced inflammatory responses and improved outcomes in models of cardiovascular disease . The precise binding interactions between this compound and Lp-PLA2 are subjects of ongoing research.
The physical properties include:
Chemical properties encompass:
Relevant data from studies suggest that these properties contribute to its pharmacological efficacy and safety profile .
The primary applications of 4-(11-cyclopropyl-6-oxo-13-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-4-yl)benzonitrile include:
Ongoing research aims to further elucidate its mechanisms and expand its applications in clinical settings .
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: